MFCD02730370
Description
Compounds with analogous MDL identifiers (e.g., MFCD28167899 in ) often exhibit heterocyclic or aromatic frameworks with functional groups such as amides, ketones, or trifluoromethyl substituents, which enhance their reactivity and biological activity .
Properties
IUPAC Name |
methyl (E)-2-cyano-3-[3-methoxy-4-[4-(4-methylphenoxy)butanoyloxy]phenyl]prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO6/c1-16-6-9-19(10-7-16)29-12-4-5-22(25)30-20-11-8-17(14-21(20)27-2)13-18(15-24)23(26)28-3/h6-11,13-14H,4-5,12H2,1-3H3/b18-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBUHHRNGMMBHIX-QGOAFFKASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCC(=O)OC2=C(C=C(C=C2)C=C(C#N)C(=O)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)OCCCC(=O)OC2=C(C=C(C=C2)/C=C(\C#N)/C(=O)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MFCD02730370 involves several steps, each requiring specific reaction conditions. The exact synthetic routes can vary, but they generally include the use of specific reagents and catalysts to achieve the desired chemical structure. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the purity and yield of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized methods that ensure consistency and efficiency. These methods often involve continuous flow processes and advanced purification techniques to produce large quantities of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions: MFCD02730370 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as solvent choice, temperature, and reaction time, are optimized to achieve the desired products.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. These products are often intermediates or final compounds with specific functional groups that enhance their utility in various applications.
Scientific Research Applications
MFCD02730370 has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying biochemical pathways and interactions. In medicine, it is investigated for its potential therapeutic effects, particularly in targeting specific molecular pathways. In industry, this compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of MFCD02730370 involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on MFCD02730370’s hypothetical analogs, derived from structurally or functionally related compounds in the evidence. Key parameters include molecular properties, synthesis routes, and hazard profiles.
Table 1: Structural and Functional Comparison
Key Findings:
Structural Divergence :
- CAS 1533-03-5 (C₁₀H₉F₃O) features a trifluoromethyl ketone group, enhancing electrophilicity and metabolic stability, whereas CAS 1022150-11-3 (C₂₇H₃₀N₆O₃) incorporates a polycyclic amide structure, favoring receptor binding in medicinal applications .
- This compound likely shares synthetic pathways with these compounds, such as DMF-mediated coupling or acid-catalyzed condensation, but its larger molecular weight suggests additional complexity in purification .
Functional Trade-offs :
- Trifluoromethyl groups (as in CAS 1533-03-5) improve lipophilicity and bioavailability but increase environmental persistence . In contrast, amide-rich structures (e.g., CAS 1022150-11-3) may exhibit higher solubility but lower membrane permeability .
Hazard Profiles :
- All three compounds show moderate hazards (e.g., skin/eye irritation), but CAS 1022150-11-3’s H302 warning indicates higher oral toxicity, necessitating stringent handling protocols .
Research Implications and Limitations
- Synthetic Challenges : Multi-step syntheses (e.g., column chromatography in CAS 1022150-11-3) limit scalability, while greener methods (e.g., A-FGO catalysts in ) could optimize yields .
- Data Gaps : Direct experimental data for this compound, such as IC₅₀ values or spectroscopic characterization, are absent in the evidence, requiring further validation .
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